Tert-butyl 3-bromopropanoate

PROTAC Linker Chemistry Targeted Protein Degradation

Tert-butyl 3-bromopropanoate (CAS 55666-43-8) is a versatile brominated ester building block with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is commercially available in high purity (≥97-98%) as a colorless to light yellow liquid.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 55666-43-8
Cat. No. B1266860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromopropanoate
CAS55666-43-8
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCBr
InChIInChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
InChIKeyRMWVUWLBLWBQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Bromopropanoate (CAS 55666-43-8) Procurement Guide: Technical Specifications and Comparative Performance


Tert-butyl 3-bromopropanoate (CAS 55666-43-8) is a versatile brominated ester building block with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is commercially available in high purity (≥97-98%) as a colorless to light yellow liquid . The compound features a primary alkyl bromide and a tert-butyl ester, enabling its dual functionality as both an alkylating agent and a protected carboxylic acid equivalent in multi-step organic synthesis [1].

Why Generic Substitution of Tert-Butyl 3-Bromopropanoate (CAS 55666-43-8) Is Not Recommended


Direct substitution of tert-butyl 3-bromopropanoate with simpler 3-bromopropanoate esters (e.g., methyl, ethyl) or the free acid is inadvisable due to profound differences in physical properties, chemical stability, and synthetic utility. The tert-butyl ester imparts significantly enhanced steric hindrance and a unique orthogonal deprotection profile, which directly impacts reaction selectivity and product yields [1]. Furthermore, key physical characteristics such as density and boiling point differ markedly from its analogs, affecting both laboratory handling and industrial-scale purification processes . These distinctions, detailed quantitatively below, are critical for ensuring reproducible synthetic outcomes and meeting specific application requirements in pharmaceutical and chemical research.

Quantitative Evidence for Selecting Tert-Butyl 3-Bromopropanoate (CAS 55666-43-8)


PROTAC Linker Utility: A Differentiating Application

tert-Butyl 3-bromopropanoate is explicitly validated as a PROTAC linker, an application not commonly documented for its ethyl or methyl ester analogs. This specific use case provides a clear point of differentiation for research into targeted protein degradation . While methyl 3-bromopropanoate is also mentioned in this context, the tert-butyl variant offers distinct advantages in orthogonal protecting group strategies within complex degrader syntheses [1].

PROTAC Linker Chemistry Targeted Protein Degradation

Steric Bulk-Driven Selectivity in N-Alkylation Reactions

The increased steric bulk of the tert-butyl ester in tert-butyl 3-bromopropanoate enhances N-alkylation selectivity compared to ethyl 3-bromopropanoate. In the alkylation of 5,6-dibromobenzotriazole, ethyl 3-bromopropanoate yielded total product mixtures of 59-64% with N-1 isomer yields of 21-49% and N-2 yields of 25-44% [1]. The use of the tert-butyl acrylate Michael acceptor, a functional equivalent, demonstrated even more pronounced selectivity, favoring one isomer, though at lower overall yields [1]. This trend supports the inference that the bulkier tert-butyl moiety improves regiochemical control.

N-Alkylation Reaction Selectivity Steric Hindrance

Physical Properties Facilitating Purification: Density and Boiling Point Comparison

tert-Butyl 3-bromopropanoate possesses distinct physical properties that can simplify purification. It has a density of 1.253 g/mL at 25 °C and a boiling point of 30 °C at 0.2 mmHg . In contrast, methyl 3-bromopropanoate has a higher density of 1.53 g/mL at 25 °C and a much higher boiling point of 166.5 °C at 760 mmHg . Ethyl 3-bromopropanoate has a density of 1.412 g/mL at 25 °C and boils at 135-136 °C at 50 mmHg . The lower density and significantly lower boiling point under vacuum of the tert-butyl ester offer distinct advantages for vacuum distillation and liquid-liquid extraction processes.

Physical Properties Purification Density Boiling Point

Stability and Orthogonal Deprotection: The Tert-Butyl Ester Advantage

The tert-butyl ester in tert-butyl 3-bromopropanoate provides a distinct stability and deprotection profile compared to methyl or ethyl esters. It is stable under mildly basic conditions where methyl esters might saponify and is cleaved under acidic conditions (e.g., TFA) orthogonal to many other protecting groups [1]. This is supported by its use in the synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate, where the ester must survive multi-step PEG-chain elongation before final deprotection .

Protecting Group Stability Deprotection Orthogonality

Density as a Proxy for Purity and Handling

The literature density of 1.253 g/mL at 25 °C for tert-butyl 3-bromopropanoate provides a reliable metric for both quality control and process optimization. It is substantially lower than the density of 3-bromopropanoic acid (1.48 g/mL) and tert-butyl bromoacetate (1.338 g/mL) . This density difference is significant enough to serve as a rapid, non-destructive check for gross contamination or misidentification.

Density Quality Control Purity Assessment

Reactivity Tuning in MRI Contrast Agent Synthesis

tert-Butyl 3-bromopropanoate has been specifically employed to synthesize monopropionate derivatives of DOTA and DTPA for Gd(III) MRI contrast agents, where the steric bulk of the tert-butyl group was used to fine-tune the water exchange rate of the final complex [1]. This precise steric modulation, achieved by the tert-butyl ester, is a key design element for optimizing contrast agent efficacy and is not attainable with smaller alkyl esters.

MRI Contrast Agents Gadolinium Complexes Water Exchange Rate Steric Modulation

Optimal Application Scenarios for Tert-Butyl 3-Bromopropanoate (CAS 55666-43-8) Procurement


PROTAC Development and Targeted Protein Degradation

Researchers designing and synthesizing Proteolysis Targeting Chimeras (PROTACs) should prioritize tert-butyl 3-bromopropanoate for its validated utility as a linker [1]. Its bifunctional nature and orthogonal protecting group allow for the stepwise, controlled assembly of these complex heterobifunctional molecules, a critical requirement in this advanced therapeutic modality.

Chemoselective Alkylation in Complex Molecule Synthesis

In synthetic routes where the regio- and chemoselectivity of N-alkylation is crucial, the increased steric demand of the tert-butyl ester in tert-butyl 3-bromopropanoate offers a clear advantage. Its use can improve the yield of desired isomers and reduce the formation of byproducts compared to less hindered analogs [1], thereby streamlining purification and improving overall process efficiency.

Synthesis of MRI Contrast Agent Precursors

For the synthesis of next-generation Gd(III)-based MRI contrast agents, tert-butyl 3-bromopropanoate is the reagent of choice for introducing a protected propionate arm. The unique steric influence of the tert-butyl group is essential for modulating the water exchange rate of the final gadolinium complex, a key parameter for imaging performance [1]. This application is specific to this ester and its close analogs.

Multi-Step Synthesis Requiring Orthogonal Protection

In any multi-step organic synthesis where a carboxylic acid must remain protected through a sequence of basic or nucleophilic reactions, tert-butyl 3-bromopropanoate is the superior choice. Its stability under basic conditions and facile, orthogonal cleavage under mild acid (e.g., TFA) make it an ideal building block for the controlled, sequential assembly of complex molecular architectures [1].

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